(2E)-N-(diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-benzhydryl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-28-21-16-18(17-22(29-2)25(21)30-3)14-15-23(27)26-24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17,24H,1-3H3,(H,26,27)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZDVPPPMDUKFM-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-(diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride with diphenylmethylamine. The process can be optimized to improve yield and purity, often employing various solvents and reaction conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism of Action : The compound appears to activate the caspase pathway, leading to programmed cell death. It also inhibits the proliferation of cancer cells by interfering with cell cycle progression.
A study demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutic agents .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has shown promising anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The anti-inflammatory mechanism involves the downregulation of NF-kB signaling pathways.
Case Studies
-
Case Study on Breast Cancer :
- Objective : To evaluate the efficacy of this compound in MCF-7 breast cancer models.
- Findings : Treatment with the compound resulted in a significant reduction in tumor volume in xenograft models compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers .
-
Case Study on Inflammation :
- Objective : Assess the anti-inflammatory effects in a murine model of rheumatoid arthritis.
- Findings : Administration of the compound led to decreased paw swelling and reduced levels of inflammatory markers in serum. Histopathological examination showed less joint damage and inflammatory cell infiltration .
Research Findings Summary
Comparison with Similar Compounds
Cholinesterase Inhibitory Activity
The compound’s activity can be contextualized against TMCA derivatives reported by Kos et al. :
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
|---|---|---|---|
| 2-Chlorophenyl TMCA ester | 46.18 | 32.46 | 1.42 |
| 2-Fluorophenyl TMCA ester | N/A | N/A | 1.71 (SI) |
| (2E)-N-(Diphenylmethyl)prop-2-enamide | Not reported | Not reported | Not reported |
Key Observations :
- The diphenylmethyl derivative’s amide group differentiates it from ester-based TMCA analogues, which exhibit moderate AChE/BChE inhibition. Esters like the 2-chlorophenyl variant show mixed-type inhibition (Lineweaver-Burk analysis) .
- However, its bulky structure might reduce binding affinity to cholinesterase active sites .
Antimicrobial and Anti-inflammatory Activity
Comparisons with cinnamic acid anilides from :
| Compound | Antimicrobial Activity (MRSA) | Anti-inflammatory Activity (NF-κB Inhibition) | Cytotoxicity (THP1 cells) |
|---|---|---|---|
| (2E)-N-(3-Fluoro-4-(trifluoromethyl)phenyl)prop-2-enamide | MIC = 8 µg/mL (vs. ampicillin) | Not active | Low |
| (2E)-N-(Diphenylmethyl)prop-2-enamide | Not tested | Not tested | Low (predicted) |
Key Observations :
- Meta- and para-substituted anilides (e.g., trifluoromethyl groups) show superior antimicrobial activity, while ortho-substituted derivatives favor anti-inflammatory effects .
- The diphenylmethyl group’s steric bulk may limit antimicrobial potency but could stabilize interactions with inflammatory targets like NF-κB.
Physicochemical and Structural Trends
Substituent Effects :
- N-Substituents : Esters (e.g., chlorophenyl) prioritize enzyme inhibition, while bulky amides (e.g., diphenylmethyl) may enhance pharmacokinetic stability .
- Methoxy Positioning : 3,4,5-Trimethoxy groups enhance electron density and hydrogen-bonding capacity, critical for cholinesterase and NF-κB interactions .
Q & A
Q. What are the optimal synthetic routes for (2E)-N-(diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide?
Methodological Answer: The compound is typically synthesized via condensation reactions between 3,4,5-trimethoxycinnamic acid derivatives and diphenylmethylamine precursors. Key steps include:
- Step 1 : Activation of the carboxylic acid group (e.g., via thionyl chloride or carbodiimide coupling agents) to form an intermediate acyl chloride or mixed anhydride.
- Step 2 : Reaction with diphenylmethylamine under inert conditions (N₂ atmosphere) to form the enamide bond.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. Critical Parameters :
- Temperature control (60–80°C) to avoid decomposition of the trimethoxyphenyl moiety.
- Use of anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis of intermediates.
Q. How is the structural integrity of this compound confirmed?
Methodological Answer: Structural validation employs multi-spectral analysis :
- NMR Spectroscopy :
- ¹H NMR : Characteristic signals for the diphenylmethyl group (δ 4.8–5.2 ppm, singlet for CH₂) and methoxy groups (δ 3.7–3.9 ppm, singlet for OCH₃). The trans (E)-configuration of the enamide bond is confirmed by coupling constants (J = 15–16 Hz for vinyl protons) .
- ¹³C NMR : Peaks at δ 165–170 ppm confirm the amide carbonyl.
- Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C₂₉H₂₉NO₄, [M+H]⁺ = 456.2124) .
Q. What are the common biological targets investigated for this compound?
Methodological Answer: The compound’s 3,4,5-trimethoxyphenyl moiety suggests interactions with:
- Microtubule-associated proteins : Analogs inhibit tubulin polymerization (IC₅₀ < 1 µM in some studies) via colchicine-binding site competition .
- Kinase signaling pathways : Screening against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Anticancer activity : Evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values ranging 2–10 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer: SAR studies focus on modifying substituents to enhance potency and selectivity:
- Trimethoxyphenyl modifications : Replace methoxy groups with halogens or bulky substituents to alter steric/electronic profiles.
- Diphenylmethyl substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate amide bond reactivity.
Q. Example SAR Table :
| Substituent (R) | Tubulin Inhibition IC₅₀ (µM) | Solubility (LogP) |
|---|---|---|
| 3,4,5-OCH₃ | 0.8 | 3.2 |
| 3,4,5-Cl | 1.5 | 4.1 |
| 3,4,5-OCH₂CF₃ | 0.5 | 4.8 |
Data derived from analogs in .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability or impurity profiles . Mitigation strategies include:
Q. What strategies address solubility challenges in biological assays?
Methodological Answer: The compound’s high lipophilicity (LogP ~3.5) requires:
Q. How can reaction intermediates be stabilized during synthesis?
Methodological Answer:
- Low-temperature conditions (−20°C) for acid-sensitive intermediates (e.g., activated esters).
- In-situ trapping : Use scavenger resins (e.g., polymer-bound carbodiimide) to remove excess reagents .
Data Contradiction Analysis
Q. Why do computational predictions of binding affinity sometimes conflict with experimental IC₅₀ values?
Methodological Answer: Discrepancies arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
